molecular formula C10H13N3O3 B14844604 4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine

4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine

Cat. No.: B14844604
M. Wt: 223.23 g/mol
InChI Key: XUYKSMYTMDCWMI-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine is an organic compound with the molecular formula C10H13N3O3 It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position, a nitro group at the 5-position, and a dimethylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine typically involves the following steps:

    Nitration: The starting material, 2-amino-4-cyclopropoxypyridine, undergoes nitration to introduce the nitro group at the 5-position.

    Dimethylation: The nitro-substituted intermediate is then subjected to dimethylation to introduce the N,N-dimethylamino group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where the cyclopropoxy group or the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the cyclopropoxy group.

    Reduction: 4-Cyclopropoxy-N,N-dimethyl-5-aminopyridin-2-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with biological receptors or enzymes. The cyclopropoxy group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N,N-dimethyl-5-nitropyridin-2-amine: Lacks the cyclopropoxy group, which may affect its reactivity and applications.

    4-Cyclopropoxy-5-nitropyridin-2-amine: Lacks the dimethylamino group, which may influence its biological activity.

    4-Cyclopropoxy-N,N-dimethylpyridin-2-amine: Lacks the nitro group, which may affect its redox properties.

Uniqueness: 4-Cyclopropoxy-N,N-dimethyl-5-nitropyridin-2-amine is unique due to the combination of the cyclopropoxy, nitro, and dimethylamino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

4-cyclopropyloxy-N,N-dimethyl-5-nitropyridin-2-amine

InChI

InChI=1S/C10H13N3O3/c1-12(2)10-5-9(16-7-3-4-7)8(6-11-10)13(14)15/h5-7H,3-4H2,1-2H3

InChI Key

XUYKSMYTMDCWMI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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